molecular formula C24H23NO2 B2467465 N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1023572-43-1

N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No. B2467465
CAS RN: 1023572-43-1
M. Wt: 357.453
InChI Key: COULMVBYLBMOBG-UHFFFAOYSA-N
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Description

“N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide” is an organic compound consisting of a cyclopentane ring attached to a carboxamide group and phenyl groups. Compounds with similar structures are often used in pharmaceuticals and materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex molecule with several rings and functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It could potentially undergo a variety of reactions, including those typical of cyclopentanes, phenyl groups, and carboxamides .

Scientific Research Applications

Discovery of Selective and Efficacious Inhibitors

N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide derivatives have been identified as potent and selective inhibitors in various therapeutic areas. For instance, certain derivatives such as N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have demonstrated significant tumor stasis in Met-dependent human gastric carcinoma models, advancing to clinical trials due to favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

Antibacterial and Antimicrobial Properties

Several carboxamide derivatives, including those structurally similar to N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide, have exhibited promising antibacterial and antimicrobial properties. For example, a study on N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides revealed significant antimycobacterial activity against various Mycobacterium strains, with some compounds showing higher activity than established drugs like rifampicin (Goněc et al., 2016).

Synthetic Pathways and Chemical Properties

The synthesis and chemical properties of related carboxamide compounds have been extensively studied. For example, the synthesis of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, with potential antimicrobial applications, demonstrates the versatility and chemical reactivity of the carboxamide group (Pitucha et al., 2011).

Antitumor Agents

Carboxamides, including those structurally related to N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide, have shown potential as antitumor agents. Studies indicate that such compounds can interact with DNA, acting as intercalating agents, and exhibit antitumor activity against various cancer cell lines (Rewcastle et al., 1987).

Mechanism of Action

Target of Action

Compounds with similar structures, such as ibrutinib and 7-cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine , are known to inhibit Bruton’s tyrosine kinase (BTK) and lymphocyte-specific protein tyrosine kinase (Lck), respectively. These kinases play crucial roles in the signaling pathways of B cells and T cells, respectively.

Mode of Action

Similar compounds like ibrutinib work by irreversibly binding to their target proteins, thereby inhibiting their function. In the case of Ibrutinib, it inhibits BTK, which is a part of the B-cell receptor pathway that is often aberrantly active in B cell cancers .

Biochemical Pathways

Similar compounds like 7-cyclopentyl-5-(4-phenoxyphenyl)-7h-pyrrolo[2,3-d]pyrimidin-4-ylamine are known to suppress the ERK and Akt pathways, which are involved in cell proliferation and survival.

Pharmacokinetics

A compound with a similar structure, n-(4-phenoxyphenyl)acetamide , is reported to have high GI absorption and is BBB permeant . It is also reported to be an inhibitor of several cytochrome P450 enzymes, which are involved in drug metabolism .

Result of Action

Similar compounds like ibrutinib and 7-cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine are known to inhibit the proliferation and survival of certain types of cells, such as B cells and vascular smooth muscle cells, respectively.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future research directions involving this compound could be vast and would depend on its properties and potential applications. It could be studied for its potential uses in medicine, materials science, or other fields .

properties

IUPAC Name

N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c26-23(24(17-7-8-18-24)19-9-3-1-4-10-19)25-20-13-15-22(16-14-20)27-21-11-5-2-6-12-21/h1-6,9-16H,7-8,17-18H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COULMVBYLBMOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-phenoxyphenyl)-1-phenylcyclopentane-1-carboxamide

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